

Introduction: Strategic Importance of Fluorinated Phenols in Modern Chemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Fluoro-5-methoxyphenol**

Cat. No.: **B1393223**

[Get Quote](#)

3-Fluoro-5-methoxyphenol is a substituted aromatic phenol that has garnered significant interest as a versatile building block in medicinal chemistry and materials science. Its strategic importance stems from the unique interplay of its three functional components: the reactive hydroxyl (phenol) group, the methoxy group, and the fluorine atom. The introduction of fluorine into molecular scaffolds is a well-established strategy in drug design to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides a comprehensive overview of the core physicochemical properties of **3-Fluoro-5-methoxyphenol**, offering field-proven insights and detailed experimental protocols for its characterization, tailored for researchers, scientists, and drug development professionals.

Molecular and Physicochemical Properties

The foundational characteristics of **3-Fluoro-5-methoxyphenol** dictate its behavior in chemical reactions and biological systems. A precise understanding of these properties is paramount for its effective application.

Core Compound Identifiers and Properties

A summary of the key physicochemical data for **3-Fluoro-5-methoxyphenol** is presented below. It is important to note that several of these values are computationally predicted and should be confirmed experimentally for critical applications.

Property	Value	Source(s)
IUPAC Name	3-fluoro-5-methoxyphenol	[1]
CAS Number	850793-25-8	[1] [2] [3] [4] [5]
Molecular Formula	C ₇ H ₇ FO ₂	[1] [6]
Molecular Weight	142.13 g/mol	[1]
Appearance	White to off-white solid	[2]
Boiling Point	222.0 ± 20.0 °C (Predicted)	[2]
Density	1.224 ± 0.06 g/cm ³ (Predicted)	[2]
pKa	8.59 ± 0.10 (Predicted)	[2]
XlogP	1.8 (Predicted)	[1] [6]
Exact Mass	142.04300762 Da	[1]

Deeper Dive into Key Properties

- Acidity (pKa): The predicted pKa of ~8.59 is significantly lower than that of phenol (~9.98), indicating increased acidity.[\[2\]](#) This is an expected outcome of the inductive electron-withdrawing effect of the fluorine atom at the meta-position, which stabilizes the corresponding phenoxide anion. This enhanced acidity is a critical parameter in drug design, as it influences the ionization state of the molecule at physiological pH, thereby affecting solubility, membrane permeability, and receptor binding interactions.
- Lipophilicity (XlogP): The predicted XlogP value of 1.8 suggests moderate lipophilicity.[\[1\]](#)[\[6\]](#) The fluorine atom, while highly electronegative, often increases lipophilicity when substituting a hydrogen atom, a feature frequently exploited to enhance blood-brain barrier penetration or membrane permeability of drug candidates.
- Solubility: While quantitative solubility data is not widely published, based on its structure—a polar hydroxyl group and a moderately lipophilic aromatic ring—**3-Fluoro-5-methoxyphenol** is expected to be sparingly soluble in water and soluble in common organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate.

Spectroscopic and Analytical Profile

Rigorous structural confirmation and purity assessment are non-negotiable in scientific research. The following section details the expected spectroscopic signatures and a robust analytical workflow for **3-Fluoro-5-methoxyphenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to reveal distinct signals for the methoxy group, the phenolic hydroxyl group, and the three aromatic protons. The aromatic region will be complex due to proton-proton and proton-fluorine couplings.
 - -OCH₃: A sharp singlet around 3.8 ppm.
 - -OH: A broad singlet whose chemical shift is dependent on concentration and solvent (typically 5-9 ppm).
 - Aromatic Protons (H2, H4, H6): These protons will appear between 6.0 and 7.0 ppm. The fluorine atom at C3 will introduce splitting (J-coupling) to the adjacent protons (H2 and H4), complicating the pattern beyond a simple first-order analysis.
- ^{13}C NMR: The carbon NMR spectrum should show seven distinct signals.
 - -OCH₃: A signal around 55 ppm.
 - Aromatic Carbons: Six signals in the 95-170 ppm range. The carbon directly bonded to fluorine (C3) will exhibit a large one-bond coupling constant ($^1\text{JCF} \approx 240\text{-}250$ Hz), appearing as a doublet. The adjacent carbons (C2 and C4) will show smaller two-bond couplings (^2JCF), and C5 will show a three-bond coupling (^3JCF). The carbons attached to the oxygen atoms (C1 and C5) will be the most downfield shifted.

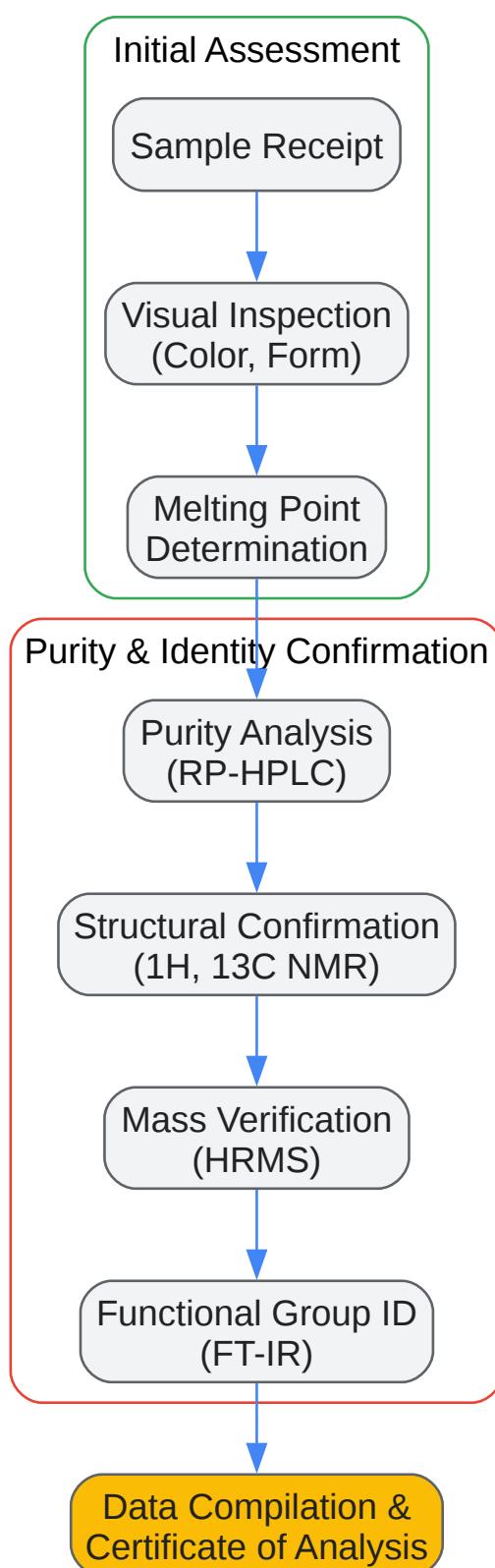
Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present:

- O-H Stretch: A prominent, broad absorption band in the region of 3200–3600 cm^{-1} .
- Aromatic C-H Stretch: Sharp peaks just above 3000 cm^{-1} .

- Aliphatic C-H Stretch (-OCH₃): Sharp peaks just below 3000 cm⁻¹.
- Aromatic C=C Stretch: One or more bands in the 1450–1600 cm⁻¹ region.
- C-O Stretch: Strong bands in the 1000–1300 cm⁻¹ region for both the phenol and methoxy ether linkages.
- C-F Stretch: A strong, characteristic absorption in the 1000–1400 cm⁻¹ region.

Mass Spectrometry (MS)


Under electron ionization (EI), the mass spectrum will show a distinct molecular ion peak (M⁺) at m/z 142. High-resolution mass spectrometry (HRMS) should confirm the elemental composition with a mass corresponding to 142.0430 Da.^[1] Predicted collision cross-section (CCS) data can further aid in identification, with the [M+H]⁺ adduct having a predicted CCS of 122.9 Å².^[6]

Experimental Protocols & Workflows

The following protocols represent a self-validating system for the characterization and quality control of **3-Fluoro-5-methoxyphenol**.

Workflow for Comprehensive Physicochemical Characterization

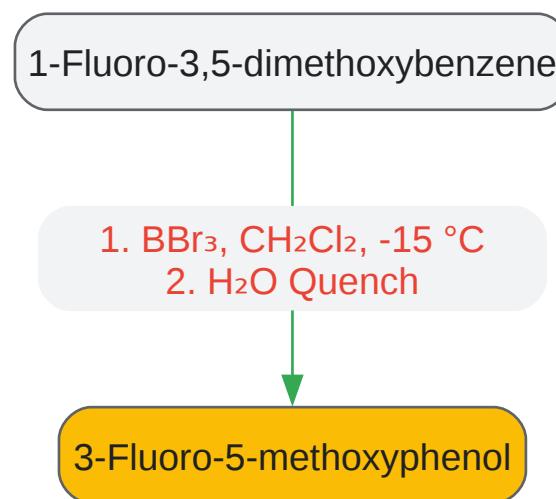
The logical flow for analyzing a new batch of **3-Fluoro-5-methoxyphenol** ensures that identity, purity, and key physical properties are confirmed before its use in sensitive applications.

[Click to download full resolution via product page](#)

Caption: Workflow for Physicochemical Characterization.

Protocol: Purity Determination by Reverse-Phase HPLC

Causality: This method is chosen for its high resolution, sensitivity, and reproducibility in separating the main component from potential impurities. A C18 column is standard for moderately polar compounds.


- System Preparation:
 - Column: C18, 4.6 x 150 mm, 5 µm particle size.
 - Mobile Phase A: 0.1% Formic Acid in Water.
 - Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: UV at 254 nm.
- Sample Preparation:
 - Accurately weigh ~1 mg of **3-Fluoro-5-methoxyphenol**.
 - Dissolve in 1 mL of 50:50 Acetonitrile/Water to create a 1 mg/mL stock solution.
- Chromatographic Run:
 - Inject 5 µL of the sample.
 - Run a gradient elution: Start with 10% B, hold for 1 min; ramp to 95% B over 10 min; hold at 95% B for 2 min; return to 10% B and re-equilibrate for 3 min.
- Data Analysis:
 - Integrate all peaks. Calculate the purity of the main peak as a percentage of the total peak area. The system is considered valid if a blank injection shows no interfering peaks.

Synthesis and Application Context

Synthetic Route Overview

A common laboratory synthesis involves the selective mono-demethylation of a more accessible precursor, 1-fluoro-3,5-dimethoxybenzene.[2]

- Rationale: Boron tribromide (BBr_3) is a powerful Lewis acid highly effective for cleaving aryl methyl ethers. By controlling the stoichiometry and temperature ($-15\text{ }^\circ\text{C}$), selective removal of one methyl group can be achieved with good yield.[2]

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Fluoro-5-methoxyphenol**.

Role in Research and Drug Development

3-Fluoro-5-methoxyphenol is not typically an active pharmaceutical ingredient itself, but rather a key intermediate. Its value lies in providing a fluorinated resorcinol-type scaffold.

- Bioisosteric Replacement: The fluorophenol motif can act as a bioisostere for other functional groups, improving properties without losing biological activity.
- Metabolic Blocking: The C-F bond is exceptionally strong. Placing fluorine at a site susceptible to metabolic oxidation (e.g., hydroxylation by Cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.

- Modulating Acidity and Binding: As discussed, the fluorine atom tunes the pKa of the phenol, which can be critical for optimizing hydrogen bonding interactions with a biological target.

It has been specifically cited as a precursor in the synthesis of tetracyclic indole derivatives for treating hepatitis C and biaryl ethers that act as reverse transcriptase inhibitors.[2]

Safety and Handling

As a Senior Application Scientist, ensuring user safety is paramount. Adherence to proper laboratory procedures is mandatory when handling this compound.

- Hazard Identification: **3-Fluoro-5-methoxyphenol** is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and poses a risk of serious eye damage.[1]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
- Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place, preferably refrigerated at 2-8°C.[2]

Conclusion

3-Fluoro-5-methoxyphenol is a valuable chemical intermediate whose utility is defined by its distinct physicochemical properties. The interplay between its hydroxyl, methoxy, and fluorine substituents provides a unique chemical handle for medicinal chemists to fine-tune the characteristics of larger, more complex molecules. A thorough understanding and experimental validation of its properties—from its acidity and spectroscopic signature to its handling requirements—are essential for leveraging its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Fluoro-5-methoxyphenol | C7H7FO2 | CID 52180821 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3-FLUORO-5-METHOXY-PHENOL CAS#: 850793-25-8 [chemicalbook.com]
- 3. 3-Fluoro-5-methoxyphenol (1 x 250 mg) | Reagentia [reagentia.eu]
- 4. 2abiotech.net [2abiotech.net]
- 5. 3-Fluoro-5-methoxyphenol (1 x 5 g) | Reagentia [reagentia.eu]
- 6. PubChemLite - 3-fluoro-5-methoxyphenol (C7H7FO2) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [Introduction: Strategic Importance of Fluorinated Phenols in Modern Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1393223#physicochemical-properties-of-3-fluoro-5-methoxyphenol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com